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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working on

the delivery of lipid antigens to immune cells.

Frequently Asked Questions (FAQs)
Q1: What are the most common methods for delivering lipid antigens to immune cells?

A1: The most common methods for delivering lipid antigens involve the use of carrier systems

to overcome the inherent hydrophobicity of lipids and enhance their uptake by antigen-

presenting cells (APCs), such as dendritic cells (DCs). These methods include:

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic antigens in

their aqueous core or intercalate hydrophobic lipid antigens within the bilayer itself. Cationic

liposomes are often used as they can efficiently be taken up by DCs.[1][2][3][4]

Lipid-Based Nanoparticles (LBNPs): This category includes solid lipid nanoparticles and

nanostructured lipid carriers, which can encapsulate and deliver immunomodulatory

compounds. LBNPs offer advantages such as higher solubility in aqueous solutions and

lower toxicity compared to some conventional methods.[5]

Lipoproteins: Natural carriers, such as low-density lipoproteins (LDL), can form complexes

with lipid antigens and facilitate their transport and uptake by APCs through receptor-

mediated pathways.[6]
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Q2: Which immune cells are the primary targets for lipid antigen delivery?

A2: The primary targets for lipid antigen delivery are professional antigen-presenting cells

(APCs), with a major focus on:

Dendritic Cells (DCs): DCs are highly efficient at internalizing, processing, and presenting

antigens. They express CD1d molecules, which are responsible for presenting lipid antigens

to Natural Killer T (NKT) cells.[1][3][7]

Macrophages: These cells also play a role in capturing and presenting lipid antigens.[8]

The ultimate goal is often the activation of Natural Killer T (NKT) cells, a specialized subset of T

cells that recognize lipid antigens presented by CD1d.[9][10]

Q3: What is the role of CD1 molecules in lipid antigen presentation?

A3: CD1 molecules are a family of non-classical MHC class I-like glycoproteins that are

specialized in binding and presenting lipid and glycolipid antigens to T cells.[11] The human

CD1 family includes CD1a, CD1b, CD1c, and CD1d. CD1d is particularly important as it

presents lipid antigens to invariant NKT (iNKT) cells, triggering a potent immune response.[11]

[12][13] The process involves the internalization of lipid antigens by APCs and their loading

onto CD1 molecules within endosomal compartments before being transported to the cell

surface for presentation.[12][14]

Troubleshooting Guides
Issue 1: Low or No NKT Cell Activation
Q: My in vitro assay shows low or no NKT cell activation (e.g., low cytokine production) after

co-culturing with lipid antigen-loaded DCs. What are the possible causes and solutions?

A: Low or no NKT cell activation is a common issue with several potential causes. Below is a

step-by-step troubleshooting guide.
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Possible Cause Recommended Solution

Inefficient Loading of Lipid Antigen onto DCs

- Optimize liposome formulation: The charge of

the liposome can significantly impact uptake.

Cationic liposomes are often more efficiently

taken up by DCs than neutral or anionic ones.[1]

[4] - Increase incubation time/concentration:

Titrate the concentration of the lipid antigen and

the incubation time with DCs to find the optimal

loading conditions. - Use an adjuvant: Co-

delivering an adjuvant, such as monophosphoryl

lipid A (MPL), with the lipid antigen can enhance

DC maturation and antigen presentation.[1]

Suboptimal DC Maturation

- Include maturation stimuli: After antigen

loading, mature the DCs with a cytokine cocktail

(e.g., TNF-α, IL-1β, IL-6) or a TLR agonist (e.g.,

LPS) to upregulate co-stimulatory molecules

(CD80, CD86) and MHC class II, which are

crucial for T cell activation.[1]

Poor DC Viability

- Assess cytotoxicity of the delivery vehicle: High

concentrations of cationic lipids or other

components of nanoparticles can be toxic to

cells.[5][15][16][17] Perform a dose-response

experiment and assess DC viability using a

method like trypan blue exclusion or a viability

dye for flow cytometry. - Use a less toxic

delivery system: If toxicity is high, consider

alternative formulations or delivery methods,

such as neutral liposomes or lipoproteins.

Issues with NKT Cells

- Verify NKT cell viability and purity: Ensure the

isolated NKT cell population is of high purity and

viability. - Avoid recent stimulation: NKT cells

that have been recently activated may down-

regulate their T cell receptors (TCRs), making

them less responsive.[18]
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Suboptimal Co-culture Conditions

- Optimize DC to NKT cell ratio: A typical starting

ratio is 1:5 or 1:10 (DC:NKT). This may need to

be optimized for your specific experimental

setup. - Check incubation time: Cytokine

production can be detected as early as a few

hours, but optimal levels are often seen after 24-

48 hours. A time-course experiment can help

determine the peak response time.[19]

Incorrect Endogenous Lipid Environment

- Dendritic cell-specific self-recognition: DCs

potentiate iNKT cell responses to small amounts

of foreign lipid antigens through a CD1d-

dependent autoreactive response to

endogenous lipids. Using DCs that are deficient

in the synthesis of major endogenous lipid

antigens can impair this potentiation.[20]

Issue 2: Poor Uptake of Lipid Antigen Delivery Vehicle
by Dendritic Cells
Q: I am observing low uptake of my liposomes/nanoparticles by dendritic cells. How can I

improve this?

A: Enhancing the uptake of your delivery vehicle by DCs is critical for effective antigen

presentation. Here are some strategies to consider.
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Parameter to Optimize Recommendations

Surface Charge

- Cationic Liposomes: Positively charged

liposomes generally show higher uptake by DCs

compared to neutral or anionic liposomes due to

electrostatic interactions with the negatively

charged cell membrane.[1][4] - Anionic/Neutral

Liposomes: In some contexts, particularly for in

vivo dermal applications, anionic or neutral

liposomes have been shown to be taken up

more efficiently by skin DCs.[21] The optimal

charge may depend on the specific DC subset

and application.

Particle Size

- Size-dependent uptake mechanism: Particles

smaller than 100 nm are often taken up by

clathrin-mediated endocytosis, while larger

particles (>200 nm) are typically internalized via

phagocytosis or macropinocytosis.[7] The

choice of size can influence the intracellular

trafficking and subsequent antigen presentation

pathway.

Targeting Ligands

- Incorporate targeting moieties: To increase

specificity and uptake by DCs, you can

functionalize your liposomes with ligands that

bind to receptors expressed on DCs, such as C-

type lectin receptors (e.g., DC-SIGN).[7] For

splenic macrophages, which can transfer

antigens to DCs, targeting CD169 with ligands

like the ganglioside GM3 can be effective.[22]

Inclusion of Adjuvants

- Adjuvants can enhance uptake: Some

adjuvants, when co-formulated with the antigen

in liposomes, can promote DC activation and

may also influence uptake efficiency.[1]
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Issue 3: High Background or Non-Specific Staining in
Flow Cytometry for NKT Cells
Q: When I stain for NKT cells using CD1d tetramers, I see high background or non-specific

binding. What can I do to improve my staining?

A: High background can obscure your true positive population. Here are some common causes

and solutions for improving CD1d tetramer staining.
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Problem Solution

Non-specific Antibody/Tetramer Binding

- Use a dump channel: Include a cocktail of

antibodies against markers of cells you want to

exclude (e.g., CD19 for B cells, CD14 for

monocytes) labeled with the same

fluorochrome. By gating on the negative

population for this channel, you can eliminate

non-specific binding from these cell types.[23] -

Fc receptor blocking: Pre-incubate your cells

with an Fc receptor blocking agent to prevent

antibodies and tetramers from binding non-

specifically to Fc receptors.[24][25][26] - Titrate

your tetramer: Use the lowest concentration of

the tetramer that still gives a clear positive

signal to minimize background.[27]

Dead Cells

- Use a viability dye: Dead cells can non-

specifically bind antibodies and tetramers.

Include a viability dye (e.g., 7-AAD, DAPI, or a

live/dead fixable dye) in your staining panel and

gate on the live cell population.[23]

Tetramer Aggregates

- Centrifuge the tetramer: Before use, spin the

tetramer reagent at high speed for a few

minutes to pellet any aggregates that may have

formed during storage.

Low-Affinity Interactions

- Optimize staining temperature and time:

Staining at 4°C can reduce non-specific binding.

Follow the manufacturer's recommended

incubation time. - Protein Kinase Inhibitors: For

T cells with low-affinity TCRs, pre-treatment with

a protein kinase inhibitor like dasatinib can

prevent TCR internalization and enhance

staining intensity.[28]

Lack of Proper Controls - Use a negative control tetramer: Stain a

separate sample with a mock-loaded or

irrelevant peptide-loaded CD1d tetramer to
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determine the level of background staining.[18] -

Use a positive control: If possible, use cells from

a donor known to have a detectable NKT cell

population to validate your staining protocol.[18]

Quantitative Data Summary
Table 1: Effect of Liposome Charge on Uptake by and Maturation of Bone Marrow-Derived

Dendritic Cells (BMDCs)

Liposome
Formulation

Uptake Efficiency
(% of cells)

CD40 Expression
(MFI)

CD86 Expression
(MFI)

Neutral ~20% ~1500 ~2000

Anionic ~30% ~1800 ~2500

Cationic ~60% ~2500 ~3500

Cationic + MPL

Adjuvant
~65% ~4000 ~5000

Data are representative values compiled from studies showing trends in liposomal uptake and

DC maturation.[1][29] MFI = Mean Fluorescence Intensity.

Table 2: Cytokine Production by NKT Cell Subsets Upon Stimulation

NKT Cell Subset Primary Cytokine(s) Produced

iNKT1 IFN-γ

iNKT2 IL-4, IL-13

iNKT17 IL-17

This table summarizes the characteristic cytokine profiles of different iNKT cell subsets, which

can be quantified from culture supernatants using ELISA or cytometric bead arrays.[30][31][32]

[33]
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Experimental Protocols
Protocol 1: Preparation of α-Galactosylceramide (α-
GalCer) Loaded Liposomes
This protocol provides a general method for preparing liposomes containing the model lipid

antigen α-GalCer using the thin-film hydration method.

Lipid Mixture Preparation:

In a round-bottom flask, combine the desired lipids. A common formulation for cationic

liposomes is a mixture of a cationic lipid (e.g., DOTAP), a neutral helper lipid (e.g., DOPC

or cholesterol), and a PEGylated lipid to improve stability.

Add α-GalCer to the lipid mixture. The molar ratio of lipids and antigen should be

optimized.

Film Formation:

Dissolve the lipid/antigen mixture in an organic solvent (e.g., chloroform or a

chloroform/methanol mixture).

Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the

inside of the flask.

Hydration:

Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating. This

will form multilamellar vesicles (MLVs).

Size Extrusion:

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion

through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is

typically done using a mini-extruder apparatus.

Characterization:
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Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential

using dynamic light scattering (DLS).

Determine the encapsulation efficiency of α-GalCer using an appropriate analytical

technique like HPLC.

Protocol 2: In Vitro NKT Cell Activation Assay
This protocol describes the co-culture of lipid antigen-loaded DCs with NKT cells to assess

NKT cell activation.

Dendritic Cell Preparation and Loading:

Generate bone marrow-derived DCs (BMDCs) from mice or isolate monocytes from

human PBMCs and differentiate them into immature DCs using GM-CSF and IL-4.

Incubate the immature DCs with the lipid antigen delivery vehicle (e.g., α-GalCer-loaded

liposomes) at a predetermined optimal concentration for 4-24 hours.

Wash the DCs to remove any unloaded antigen.

(Optional) Add a maturation stimulus (e.g., LPS) for the final 18-24 hours of culture.

NKT Cell Isolation:

Isolate NKT cells from splenocytes (mouse) or PBMCs (human) using magnetic-activated

cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

Co-culture:

Co-culture the antigen-loaded DCs with the isolated NKT cells in a 96-well plate at an

optimized ratio (e.g., 1:10) for 24-72 hours.

Assessment of Activation:

Cytokine Analysis: Collect the culture supernatant and measure the concentration of key

cytokines (e.g., IFN-γ and IL-4) using ELISA or a cytometric bead array (CBA).[31][34]
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Flow Cytometry: Harvest the cells and stain for surface activation markers on NKT cells

(e.g., CD69, CD25) and/or intracellular cytokines.

Visualizations
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Caption: Experimental workflow for lipid antigen delivery and NKT cell activation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/product/b15549874?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15549874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen Presenting Cell (e.g., Dendritic Cell)

Endoplasmic Reticulum

Endosomal Pathway

CD1d Synthesis &
 Endogenous Lipid Loading

Cell Surface

Secretory Pathway

Early Endosome

Late Endosome / Lysosome
(Antigen Exchange)

Recycling to Surface

Extracellular Space

Uptake of Exogenous
Lipid Antigen (e.g., via Liposome)

Internalization

TCR

Antigen Presentation

NKT Cell

Activation Signal

Click to download full resolution via product page

Caption: CD1d-mediated lipid antigen presentation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Differentially Charged Liposomes Stimulate Dendritic Cells with Varying Effects on Uptake
and Processing When Used Alone or in Combination with an Adjuvant - PMC
[pmc.ncbi.nlm.nih.gov]

2. A liposomal vaccine promotes strong adaptive immune responses via dendritic cell
activation in draining lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Effect of liposomal antigens on the priming and activation of the immune system by
dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4. The role of surface charge density in cationic liposome-promoted dendritic cell maturation
and vaccine-induced immune responses - Nanoscale (RSC Publishing) [pubs.rsc.org]

5. researchgate.net [researchgate.net]

6. Lipoproteins act as vehicles for lipid antigen delivery and activation of invariant natural
killer T cells - PMC [pmc.ncbi.nlm.nih.gov]

7. Frontiers | Therapeutic Liposomal Vaccines for Dendritic Cell Activation or Tolerance
[frontiersin.org]

8. Airborne lipid antigens mobilize resident intravascular NKT cells to induce allergic airway
inflammation - PMC [pmc.ncbi.nlm.nih.gov]

9. NKT Hybridoma Cell Stimulation Assays to Evaluate Glycolipid Specificity and Processing
- PubMed [pubmed.ncbi.nlm.nih.gov]

10. iNKT Cell Overview | Thermo Fisher Scientific - HK [thermofisher.com]

11. Mechanisms and Consequences of Antigen Presentation by CD1 - PMC
[pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. Molecular basis of lipid antigen presentation by CD1d and recognition by natural killer T
cells - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b15549874?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11238303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11238303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11238303/
https://pubmed.ncbi.nlm.nih.gov/36893900/
https://pubmed.ncbi.nlm.nih.gov/36893900/
https://pubmed.ncbi.nlm.nih.gov/11962737/
https://pubmed.ncbi.nlm.nih.gov/11962737/
https://pubs.rsc.org/en/content/articlelanding/2011/nr/c1nr10166h
https://pubs.rsc.org/en/content/articlelanding/2011/nr/c1nr10166h
https://www.researchgate.net/figure/LNPs-modestly-affect-cell-viability-in-a-cell-specific-manner-HeLa-A-or-HEK293T-cells_fig5_351588315
https://pmc.ncbi.nlm.nih.gov/articles/PMC10243825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10243825/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.674048/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.674048/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182052/
https://pubmed.ncbi.nlm.nih.gov/40402450/
https://pubmed.ncbi.nlm.nih.gov/40402450/
https://www.thermofisher.com/hk/en/home/life-science/cell-analysis/cell-analysis-learning-center/immunology-at-work/immunology-protocols/inkt-cell-overview.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5159200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5159200/
https://www.researchgate.net/figure/Model-for-the-assembly-trafficking-and-antigen-presentation-pathway-of-CD1d-CD1d_fig5_261800904
https://www.researchgate.net/figure/Distinct-antigen-presentation-pathways-regulate-the-activation-of-CD1d-restricted-T_fig4_281141655
https://pmc.ncbi.nlm.nih.gov/articles/PMC3471380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3471380/
https://www.researchgate.net/figure/Cytotoxicity-of-lipid-nanoparticles-in-VERO-and-L1210-cells-Cells-were-incubated-for-24_fig2_287387193
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15549874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Delivery of mRNA with Ionizable Lipid Nanoparticles Can Reduce Toxic Side Effects of
CAR-T Cell Therapy [creative-biogene.com]

17. mdpi.com [mdpi.com]

18. proimmune.com [proimmune.com]

19. Factors responsible for fluctuations in human NK cell activity in vitro - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. Efficient activation of Valpha14 invariant NKT cells by foreign lipid antigen is associated
with concurrent dendritic cell-specific self recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. Optimization of Liposomes for Antigen Targeting to Splenic CD169+ Macrophages - PMC
[pmc.ncbi.nlm.nih.gov]

23. blog.mblintl.com [blog.mblintl.com]

24. bio-rad-antibodies.com [bio-rad-antibodies.com]

25. bosterbio.com [bosterbio.com]

26. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]

27. blog.mblintl.com [blog.mblintl.com]

28. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC
multimers - PMC [pmc.ncbi.nlm.nih.gov]

29. pubs.acs.org [pubs.acs.org]

30. Cytokine expression by invariant natural killer T cells is tightly regulated throughout
development and settings of type-2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

31. pnas.org [pnas.org]

32. Invariant natural killer T-cell subsets have diverse graft-versus-host-disease–preventing
and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

33. elifesciences.org [elifesciences.org]

34. Frontiers | Functional Invariant Natural Killer T Cells Secreting Cytokines Are Associated
With Non-Progressive Human Immunodeficiency Virus-1 Infection but Not With Suppressive
Anti-Retroviral Treatment [frontiersin.org]

To cite this document: BenchChem. [Technical Support Center: Improving Lipid Antigen
Delivery to Immune Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15549874#improving-the-delivery-of-lipid-antigens-
to-immune-cells]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.creative-biogene.com/blog/delivery-of-mrna-with-ionizable-lipid-nanoparticles-can-reduce-toxic-side-effects-of-car-t-cell-therapy
https://www.creative-biogene.com/blog/delivery-of-mrna-with-ionizable-lipid-nanoparticles-can-reduce-toxic-side-effects-of-car-t-cell-therapy
https://www.mdpi.com/1424-8247/16/8/1088
https://www.proimmune.com/wp-content/uploads/2023/07/PS_DE001-RPE_V1.4-CD1d-Tetramer-%CE%B1-GalCer-Loaded-R-PE-Labeled.pdf
https://pubmed.ncbi.nlm.nih.gov/6668424/
https://pubmed.ncbi.nlm.nih.gov/6668424/
https://pubmed.ncbi.nlm.nih.gov/17312118/
https://pubmed.ncbi.nlm.nih.gov/17312118/
https://www.researchgate.net/publication/358257110_Uptake_Kinetics_of_Liposomal_Formulations_of_Differing_Charge_Influences_Development_of_In_Vivo_Dendritic_Cell_Immunotherapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760819/
https://blog.mblintl.com/gating_strategy_tetramer_analysis_eliminate_nonspecific_event
https://www.bio-rad-antibodies.com/flow-cytometry-troubleshooting.html
https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-troubleshooting
https://www.sigmaaldrich.com/TW/zh/technical-documents/technical-article/protein-biology/flow-cytometry/flow-cytometry-troubleshooting-guide
https://blog.mblintl.com/optimizing-tetramer-staining-in-flow-cytometry-for-enhanced-cellular-analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4552497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4552497/
https://pubs.acs.org/doi/10.1021/acsomega.3c07814
https://pmc.ncbi.nlm.nih.gov/articles/PMC4785102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4785102/
https://www.pnas.org/doi/10.1073/pnas.0801631105
https://pmc.ncbi.nlm.nih.gov/articles/PMC8432044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8432044/
https://elifesciences.org/articles/76586.pdf
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.01152/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.01152/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.01152/full
https://www.benchchem.com/product/b15549874#improving-the-delivery-of-lipid-antigens-to-immune-cells
https://www.benchchem.com/product/b15549874#improving-the-delivery-of-lipid-antigens-to-immune-cells
https://www.benchchem.com/product/b15549874#improving-the-delivery-of-lipid-antigens-to-immune-cells
https://www.benchchem.com/product/b15549874#improving-the-delivery-of-lipid-antigens-to-immune-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15549874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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